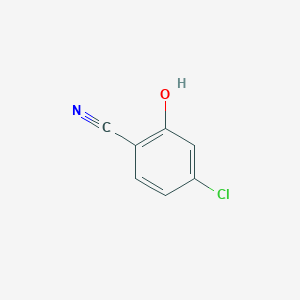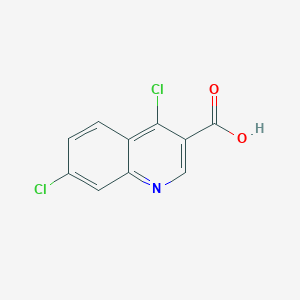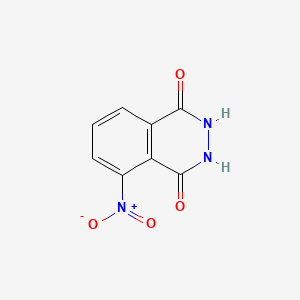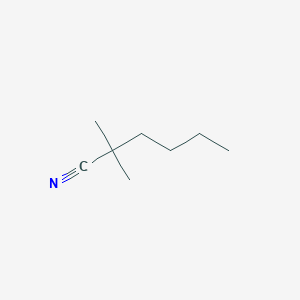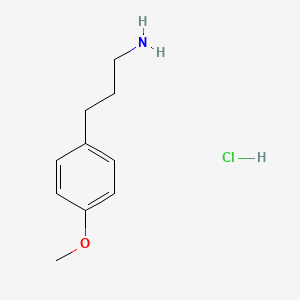
3-(4-Methoxyphenyl)propan-1-amine hydrochloride
Overview
Description
3-(4-Methoxyphenyl)propan-1-amine is an integral part of organic synthesis and is used in the synthesis of a wide variety of drugs, including pharmaceuticals, pesticides, and other chemicals .
Molecular Structure Analysis
The molecular structure of 3-(4-Methoxyphenyl)propan-1-amine is represented by the formula C10H15NO. The InChI code for this compound is 1S/C10H15NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8,11H2,1H3 .Chemical Reactions Analysis
The specific chemical reactions involving 3-(4-Methoxyphenyl)propan-1-amine are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Methoxyphenyl)propan-1-amine include a molecular weight of 165.24. It is typically stored in a dark place at room temperature .Scientific Research Applications
Summary of the Application
“3-(4-Methoxyphenyl)propan-1-amine hydrochloride” is an integral part of organic synthesis and is used in the synthesis of a wide variety of drugs, including pharmaceuticals, pesticides, and other chemicals .
Methods of Application or Experimental Procedures
In one study, researchers used immobilized whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines . The asymmetric synthesis was optimized, and the ®-enantiomers could be produced with 88–89% conversion and >99% enantiomeric excess (ee), while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Results or Outcomes
The results of the study showed that “3-(4-Methoxyphenyl)propan-1-amine hydrochloride” can be effectively used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . The synthesized compounds had high enantiomeric excess, indicating the potential of this method for the production of enantiopure amines .
Nonlinear Optics
Summary of the Application
“3-(4-Methoxyphenyl)propan-1-amine hydrochloride” is a type of organic compound that has shown promise in the field of nonlinear optics (NLO) .
Methods of Application or Experimental Procedures
In NLO, the compound can be used to alter the intensity, phase, polarization, or propagation direction of light . The specific methods of application or experimental procedures would depend on the particular NLO application.
Serotonin Releasing Agent
Summary of the Application
“3-(4-Methoxyphenyl)propan-1-amine hydrochloride” is structurally similar to 4-Methoxyamphetamine, a potent and selective serotonin releasing agent .
Simulation Visualization
Summary of the Application
“3-(4-Methoxyphenyl)propan-1-amine hydrochloride” can be used in simulation visualizations .
Methods of Application or Experimental Procedures
Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations . The specific methods of application or experimental procedures would depend on the particular simulation visualization application.
Synthesis of Disubstituted 1-Phenylpropan-2-Amines
Summary of the Application
“3-(4-Methoxyphenyl)propan-1-amine hydrochloride” can be used in the synthesis of racemic disubstituted 1-phenylpropan-2-amines .
Methods of Application or Experimental Procedures
In one study, researchers used a variety of reaction conditions to synthesize racemic disubstituted 1-phenylpropan-2-amines . The specific methods of application or experimental procedures would depend on the particular synthesis application.
Safety And Hazards
The safety information available indicates that 3-(4-Methoxyphenyl)propan-1-amine may cause skin irritation (H317) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
3-(4-methoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-12-10-6-4-9(5-7-10)3-2-8-11;/h4-7H,2-3,8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGONQJCJBQOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388692 | |
| Record name | 3-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)propan-1-amine hydrochloride | |
CAS RN |
36397-51-0 | |
| Record name | 3-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



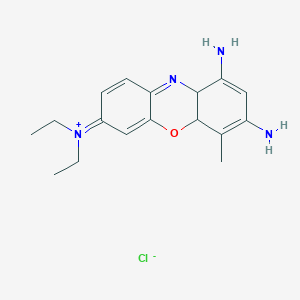
![2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B1587688.png)



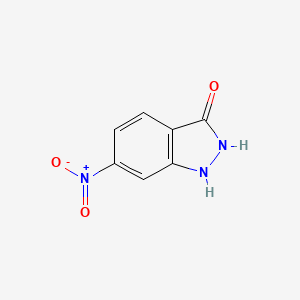
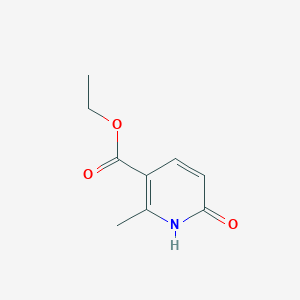


![methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1587698.png)
